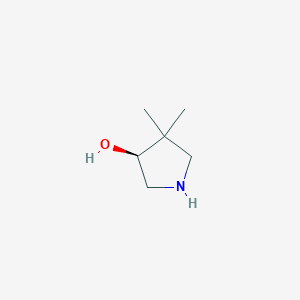

(3S)-4,4-dimethylpyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-4,4-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVTUAIJKLXTRO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@H]1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to (3S)-4,4-dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3S)-4,4-dimethylpyrrolidin-3-ol, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 218602-27-8 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [3] |

| Molecular Weight | 115.17 g/mol | [3] |

Table 2: Physicochemical Data of this compound and its Hydrochloride Salt

| Property | This compound | 4,4-dimethylpyrrolidin-3-ol hydrochloride | Source |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [4] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [4] |

| XLogP3 (Predicted) | 0.1 | N/A | |

| Topological Polar Surface Area (TPSA) | 32.3 Ų | 32.26 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [4] |

| Rotatable Bond Count | 0 | 0 | [4] |

Note: Experimental values for melting point, boiling point, and solubility of the free base are not currently available in the cited literature.

Synthesis and Experimental Protocols

The enantioselective synthesis of polysubstituted pyrrolidines, such as this compound, is a significant area of research in organic chemistry. While a specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly available, general synthetic strategies for chiral 4,4-disubstituted pyrrolidin-3-ols often involve the following key steps. Further investigation into patent literature may provide more detailed synthetic procedures.

Conceptual Synthetic Workflow

A potential synthetic approach could involve the asymmetric reduction of a corresponding 4,4-dimethylpyrrolidin-3-one precursor. This workflow highlights the key transformations that would be necessary.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Considerations for Pyrrolidine Synthesis

-

Starting Materials: The synthesis would likely commence from readily available precursors that can be converted to a 4,4-dimethylpyrrolidin-3-one scaffold.

-

Asymmetric Control: The crucial step for establishing the (3S) stereochemistry is the asymmetric reduction of the ketone. This is typically achieved using chiral reducing agents, such as those derived from boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), or through enzymatic reduction.

-

Protecting Groups: The pyrrolidine nitrogen may require protection (e.g., with a Boc or Cbz group) during the synthesis to prevent side reactions, followed by a deprotection step.

-

Purification and Analysis: Purification of the final product would likely involve column chromatography. Characterization would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific stereochemistry and substitution pattern of this compound make it an attractive building block for the synthesis of novel drug candidates.

While specific signaling pathways directly involving this compound are not yet elucidated in the available literature, its structural motifs are found in molecules targeting various biological processes. For instance, substituted pyrrolidinols are key components of inhibitors for enzymes such as β-secretase 1 (BACE1), which is implicated in Alzheimer's disease.

Illustrative Drug Development Logic

The incorporation of this compound into a drug discovery program would typically follow a structured progression from a starting scaffold to a clinical candidate.

Caption: Logical progression in a drug discovery project utilizing this compound.

The unique three-dimensional arrangement of functional groups in this compound can be exploited to achieve specific interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. Its application as a chiral building block allows for the exploration of stereospecific binding interactions, a critical aspect of modern drug design.

References

An In-Depth Technical Guide to the Structure Elucidation of (3S)-4,4-dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of the chiral molecule (3S)-4,4-dimethylpyrrolidin-3-ol. This compound belongs to the pyrrolidine class of saturated nitrogen-containing five-membered heterocycles, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. The elucidation of its specific stereochemistry and molecular structure is paramount for understanding its biological activity and for the development of novel therapeutics. This document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Experimental protocols, data interpretation, and logical workflows for structure confirmation are presented to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and pharmaceutical development.

Introduction

The pyrrolidine ring is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The precise three-dimensional arrangement of substituents on this scaffold is often critical for its interaction with biological targets. This compound, a chiral derivative, presents a specific stereochemical configuration that necessitates rigorous characterization to ensure the synthesis of enantiomerically pure compounds for pharmacological evaluation.

The structural elucidation process relies on a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while Mass Spectrometry determines the molecular weight and elemental composition. Infrared spectroscopy offers insights into the functional groups present in the molecule. This guide will walk through the systematic application and interpretation of these methods for the unambiguous confirmation of the structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 115.099714 Da | --INVALID-LINK-- |

| XLogP3-AA (Predicted) | -0.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

Spectroscopic Data for Structure Elucidation

Due to the limited availability of specific experimental data for this compound, the following sections present representative data from closely related pyrrolidinol analogs. This data serves to illustrate the principles of structure elucidation applicable to the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Table 1: Representative ¹H NMR Data for a Pyrrolidin-3-ol Analog (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | m | 1H | H-3 (CH-OH) |

| 3.20 - 2.80 | m | 4H | H-2, H-5 (CH₂-N) |

| 2.10 | br s | 2H | OH, NH |

| 1.95 | m | 1H | H-4a |

| 1.70 | m | 1H | H-4b |

Table 2: Representative ¹³C NMR Data for a Pyrrolidin-3-ol Analog (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 70.5 | C-3 (CH-OH) |

| 54.0 | C-2 (CH₂-N) |

| 46.5 | C-5 (CH₂-N) |

| 35.0 | C-4 (CH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further support the proposed structure. For 4,4-dimethylpyrrolidin-3-ol, the expected molecular ion peak [M+H]⁺ would be at m/z 116.

Table 3: Predicted Mass Spectrometry Data for 4,4-dimethylpyrrolidin-3-ol

| Adduct | m/z |

| [M+H]⁺ | 116.1070 |

| [M+Na]⁺ | 138.0889 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key stretches to be observed are for the O-H and N-H groups.

Table 4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (alcohol), N-H stretch (secondary amine) |

| 2960 - 2850 | C-H stretch (alkane) |

| 1100 - 1000 | C-O stretch (secondary alcohol) |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

2D NMR Acquisition (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra using standard pulse programs. These experiments are essential for establishing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC).

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to scan from m/z 50 to 500.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Visualization of Elucidation Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key correlations derived from spectroscopic data.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key 2D NMR correlations for structure confirmation.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential pharmaceutical agent or building block. A systematic approach employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy is essential for unambiguous structure confirmation. This technical guide has outlined the key experimental protocols and the expected data for this process. While specific experimental data for the target molecule is sparse in the literature, the principles and workflows detailed herein, using data from closely related analogs, provide a robust framework for researchers and scientists in the field. The provided diagrams visually summarize the logical flow of the elucidation process and the crucial atomic correlations that underpin the final structural assignment.

In-Depth Technical Guide: (3S)-4,4-dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in the development of targeted therapies. The pyrrolidine core is a prevalent motif in a multitude of biologically active molecules, and the specific stereochemistry and substitution pattern of this compound offer unique opportunities for designing selective and potent drug candidates.

Chemical Identity and Properties

Table 1: Physicochemical Data

| Property | Value | Source/Notes |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Computational data for 4,4-dimethylpyrrolidin-3-ol hydrochloride. |

| logP | 0.3985 | Computational data for 4,4-dimethylpyrrolidin-3-ol hydrochloride. |

| Melting Point | 180-185 °C | For the related compound (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid.[1] |

| Solubility | pH-dependent | For the related compound (3S)-4,4-dimethyl-pyrrolidine-3-carboxylic acid.[1] |

| Appearance | Not specified | - |

| Optical Rotation | Not specified | - |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key challenge in leveraging its potential. While a specific, detailed protocol for this exact molecule is not widely published, general strategies for the synthesis of chiral pyrrolidines and related structures provide a roadmap. A common approach involves the multi-step synthesis starting from chiral precursors or the use of asymmetric catalysis.

One potential synthetic pathway involves the creation of 4,4-disubstituted-3-oxopyrrolidones, which can then be stereoselectively reduced to the desired 3-hydroxypyrrolidine.

General Experimental Workflow for the Synthesis of Chiral 4,4-disubstituted-3-hydroxypyrrolidines:

Illustrative Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 4,4-dimethyl-3-oxopyrrolidine This step would likely involve the cyclization of a suitable acyclic precursor. For instance, a Michael addition of a nitroalkane to an α,β-unsaturated ester followed by reduction of the nitro group and subsequent lactamization could be a viable route.

Step 2: Asymmetric Reduction to this compound The key to obtaining the desired enantiomer is a highly stereoselective reduction of the ketone. This can be achieved using a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).

-

Materials: 4,4-dimethyl-3-oxopyrrolidine, (R)-2-methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex (BMS), Tetrahydrofuran (THF), Methanol, Hydrochloric acid.

-

Procedure:

-

A solution of (R)-2-methyl-CBS-oxazaborolidine in anhydrous THF is cooled to -20 °C under an inert atmosphere.

-

BMS is added dropwise to the catalyst solution.

-

A solution of 4,4-dimethyl-3-oxopyrrolidine in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is stirred at -20 °C for several hours and monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1M HCl.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography would yield this compound.

-

Applications in Drug Discovery and Signaling Pathways

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. While specific biological targets for this compound are not extensively documented, derivatives of similar pyrrolidinols have shown significant activity in various therapeutic areas.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: Derivatives of 4-aminopyrrolidin-3-ol have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.

-

Cognitive Disorders: Substituted pyrrolidine derivatives have been designed as potent and selective inhibitors of phosphodiesterase 9A (PDE9A), a target for enhancing cognitive function.

-

Autoimmune Diseases: Certain chiral pyrrolidines have been explored as inverse agonists of the Retinoic acid-related orphan receptor gamma t (RORγt), a nuclear receptor involved in the differentiation of Th17 cells, which play a role in autoimmune disorders.

Hypothetical Signaling Pathway Involvement (based on related compounds):

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of an enzyme involved in a disease-related signaling pathway.

References

physical and chemical properties of (3S)-4,4-dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to engage in hydrogen bonding. The specific stereochemistry and substitution pattern of this compound, featuring a hydroxyl group at the C3 position and gem-dimethyl groups at C4, make it a valuable chiral building block in medicinal chemistry. Its structural features are of significant interest for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor modulators where precise three-dimensional orientation is critical for biological activity.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its related compounds, details on its synthesis, and its potential applications in drug discovery.

Physical and Chemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. The following tables summarize available data for the closely related racemic hydrochloride salt and predicted properties for the free base.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| CAS Number | 218602-27-8 (for (3S) isomer) | - |

| Related CAS | 1152367-83-3 (for (3R) isomer) | [1][2] |

| Related CAS | 1795504-80-1 (for hydrochloride salt) | [3][4] |

| Predicted XLogP3 | 0.1 | [5] |

| Predicted Topological Polar Surface Area (TPSA) | 32.3 Ų | [5] |

| Predicted Hydrogen Bond Donor Count | 2 | [4] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |

| Predicted Rotatable Bond Count | 0 | [4] |

Physical Properties (Hydrochloride Salt)

The following data pertains to 4,4-dimethylpyrrolidin-3-ol hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [3][4] |

| Molecular Weight | 151.63 g/mol | [3][4] |

| Physical Appearance | Solid (assumed) | - |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the CH-OH proton, the N-H proton, the diastereotopic CH₂ protons of the pyrrolidine ring, and two distinct singlets for the gem-dimethyl groups. |

| ¹³C NMR | Signals for the four distinct carbon atoms of the pyrrolidine ring, including the carbon bearing the hydroxyl group (C3), the quaternary carbon (C4), and the two carbons adjacent to the nitrogen, as well as two signals for the methyl groups. |

| IR Spectroscopy | Broad absorption band in the region of 3200-3600 cm⁻¹ (O-H and N-H stretching), and absorptions in the 2850-3000 cm⁻¹ region (C-H stretching). |

| Mass Spectrometry | A molecular ion peak ([M]⁺) corresponding to its molecular weight, and characteristic fragmentation patterns. |

Experimental Protocols

A common synthetic route to chiral 4,4-dimethylpyrrolidin-3-ols involves the stereoselective reduction of a prochiral ketone precursor, 4,4-dimethylpyrrolidin-3-one. The synthesis of this precursor can be achieved from commercially available starting materials.[6][7]

Synthesis of N-benzyl-4,4-dimethylpyrrolidin-3-one

-

Reaction Setup: A solution of N-benzyl-1-methoxy-2-methyl-N-((trimethylsilyl)methyl)prop-1-en-1-amine and a suitable acid catalyst (e.g., trifluoroacetic acid) in an aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere.

-

Cyclization: The reaction mixture is stirred at room temperature for several hours to facilitate the intramolecular cyclization.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield N-benzyl-4,4-dimethylpyrrolidin-3-one.

Stereoselective Reduction to (3S)-N-benzyl-4,4-dimethylpyrrolidin-3-ol

-

Reaction Setup: N-benzyl-4,4-dimethylpyrrolidin-3-one is dissolved in a suitable solvent (e.g., methanol or ethanol) in a flask cooled to a low temperature (e.g., -78 °C).

-

Reducing Agent: A stereoselective reducing agent, such as a chiral borane complex or an enzyme (e.g., a ketoreductase), is added to the solution. The choice of catalyst is crucial for achieving high enantioselectivity for the (S)-enantiomer.

-

Reaction: The mixture is stirred at low temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched by the slow addition of an acidic solution. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried and concentrated. The product is purified by chromatography to yield (3S)-N-benzyl-4,4-dimethylpyrrolidin-3-ol.

Debenzylation to this compound

-

Reaction Setup: The N-benzyl protected compound is dissolved in a solvent such as ethanol.

-

Catalyst: A palladium-based catalyst (e.g., palladium on carbon) is added to the solution.

-

Hydrogenolysis: The mixture is subjected to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred at room temperature.

-

Work-up: Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the final product, this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

References

- 1. [1152367-83-3] - 赛科思 [ckspharma.com]

- 2. [1152367-83-3]生产工厂 - 凯美西 [chemsigma.cn]

- 3. 1795504-80-1|4,4-Dimethylpyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

The Pyrrolidinol Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Pyrrolidinol Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique stereochemical and conformational properties have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of pyrrolidinol-containing compounds, detailing their synthesis, mechanism of action, and quantitative biological activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Perspective: From Natural Products to Rational Drug Design

The story of pyrrolidinol compounds in medicine is a journey from the serendipitous discovery in natural products to the pinnacle of rational drug design. The pyrrolidine moiety is a common feature in a variety of natural alkaloids, such as nicotine and hygrine, which have been known for their physiological effects for centuries. However, the deliberate and strategic use of the pyrrolidinol scaffold in drug development is a more recent endeavor.

A landmark achievement in the history of pyrrolidinol-based drugs was the development of Captopril , the first-in-class angiotensin-converting enzyme (ACE) inhibitor. The journey to Captopril, synthesized in 1975 by Cushman and Ondetti at Squibb, is a classic example of structure-based drug design.[1][2] Inspired by the structure of a peptide isolated from the venom of the Brazilian pit viper, Bothrops jararaca, which was found to be a potent ACE inhibitor, they rationally designed a small molecule mimic incorporating a proline (a pyrrolidine-2-carboxylic acid) core to fit into the active site of the enzyme.[3][4] This breakthrough not only revolutionized the treatment of hypertension but also validated the power of rational drug design and highlighted the therapeutic potential of the pyrrolidinol scaffold.[1][5]

Following the success of Captopril, the 20th and 21st centuries have witnessed an explosion in the discovery and development of pyrrolidinol-containing drugs across a wide range of therapeutic areas. This includes the development of Vildagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, which was discovered in 1998.[6][7] The development of Vildagliptin was a result of further understanding the role of incretin hormones and the enzymes that regulate them.[8][9] More recently, pyrrolidinol-based compounds have been identified as potent inhibitors of novel targets, such as the chemokine receptor CXCR4 for cancer metastasis and direct inhibitors of InhA for tuberculosis.[10][11][12]

Key Therapeutic Areas and Representative Compounds

The versatility of the pyrrolidinol scaffold has led to its incorporation into drugs targeting a wide array of diseases. This section will delve into some of the key therapeutic areas where pyrrolidinol compounds have made a significant impact, presenting quantitative data for representative molecules.

Cardiovascular Disease: ACE Inhibitors

As previously mentioned, the development of Captopril marked a paradigm shift in the management of hypertension. The sulfhydryl-containing proline derivative was designed to interact with the zinc ion in the active site of ACE, leading to potent inhibition of the enzyme and a subsequent reduction in blood pressure.

| Compound | Target | IC50/Ki | Therapeutic Application |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Ki: 1.7 nM | Hypertension, Heart Failure |

Type 2 Diabetes: DPP-4 Inhibitors

DPP-4 inhibitors, such as Vildagliptin, represent a major class of oral antidiabetic drugs. These compounds prevent the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The pyrrolidine moiety in these inhibitors plays a crucial role in their binding to the active site of the DPP-4 enzyme.

| Compound | Target | IC50 | Therapeutic Application |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50: ~60 nM | Type 2 Diabetes |

| Pyrrolidine Sulfonamide Derivative (23d) | Dipeptidyl Peptidase-4 (DPP-4) | IC50: 11.32 ± 1.59 μM | Antidiabetic (Experimental) |

Cancer: CXCR4 Antagonists

The CXCL12/CXCR4 signaling axis is implicated in tumor growth, metastasis, and angiogenesis. Pyrrolidinol-based CXCR4 antagonists have emerged as promising therapeutic agents to disrupt this pathway.

| Compound | Target | IC50 | Therapeutic Application |

| Pyrrolidine-based CXCR4 antagonist (Compound 46) | CXCR4 Receptor | IC50: 79 nM (binding affinity), 0.25 nM (calcium flux) | Anti-tumor Metastasis (Experimental) |

Infectious Diseases: InhA Inhibitors

InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Direct inhibitors of InhA are being developed as novel anti-tuberculosis agents to overcome resistance to existing drugs like isoniazid.

| Compound | Target | MIC/IC50 | Therapeutic Application |

| 4-hydroxy-2-pyridone (NITD-916) | InhA | MIC: 0.16 μM | Tuberculosis (Experimental) |

| Diazaborine (AN12855) | InhA | - | Tuberculosis (Experimental) |

Metabolic Disorders: α-Amylase Inhibitors

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help control postprandial hyperglycemia. Pyrrolidinol derivatives have been investigated as potential α-amylase inhibitors.

| Compound | Target | IC50 | Therapeutic Application |

| Pyrrolidine derivative (3g) | α-Amylase | IC50: 26.24 µg/mL | Antidiabetic (Experimental) |

| Pyrrolidine derivative (3a) | α-Amylase | IC50: 36.32 µg/mL | Antidiabetic (Experimental) |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidinol compounds are a direct result of their interaction with specific biological targets, leading to the modulation of key signaling pathways. This section provides a visual representation of these pathways using Graphviz diagrams.

The CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis

The Mycolic Acid Biosynthesis Pathway and InhA Inhibition

The DPP-4 Signaling Pathway in Glucose Homeostasis

Carbohydrate Metabolism and α-Amylase Inhibition

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrrolidinol compound and for a key biological assay.

Synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline (A Captopril Precursor)

Materials:

-

L-proline

-

(R)-3-acetylthio-2-methylpropanoyl chloride

-

Potassium hydroxide (KOH)

-

Potassium phosphate buffer (pH 7.5-8.5)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve L-proline in a potassium phosphate buffer (pH 7.5-8.5) in a reaction vessel cooled to 0-5 °C.

-

Slowly add a solution of (R)-3-acetylthio-2-methylpropanoyl chloride in a suitable organic solvent (e.g., ethyl acetate) to the L-proline solution while maintaining the temperature at 0-5 °C and the pH between 7.5 and 8.5 by the dropwise addition of a 2.5 M potassium hydroxide solution.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and then acidify to a pH of 3.5-4.0 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (2S)-1-(3-acetylthio-2-methyl-1-oxopropyl)-L-proline.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro α-Amylase Inhibition Assay

Materials:

-

Porcine pancreatic α-amylase solution (2 units/mL in Tris-HCl buffer)

-

Starch solution (1% w/v in water)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Tris-HCl buffer (50 mM, pH 6.9, containing 10 mM CaCl₂)

-

Pyrrolidinol test compounds dissolved in DMSO

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the pyrrolidinol test compounds and the positive control (acarbose) in Tris-HCl buffer.

-

In a 96-well microplate, add 50 µL of each test compound dilution (or buffer for the control) to the wells.

-

Add 50 µL of the starch solution to each well and pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the α-amylase solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 100 µL of the DNSA reagent to each well.

-

Heat the microplate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The pyrrolidinol scaffold has unequivocally demonstrated its immense value in the field of drug discovery, leading to the development of blockbuster drugs and promising clinical candidates. Its conformational flexibility and stereochemical richness allow for the fine-tuning of molecular interactions with biological targets, making it a versatile building block for the design of potent and selective inhibitors.

The historical journey from natural products to rationally designed drugs like Captopril and Vildagliptin showcases the evolution of medicinal chemistry and our increasing understanding of disease biology at a molecular level. The ongoing exploration of pyrrolidinol derivatives as inhibitors of novel targets in cancer, infectious diseases, and metabolic disorders underscores the enduring importance of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex pyrrolidinol derivatives will continue to be a major focus, enabling the exploration of a wider chemical space.

-

Targeting New Disease Pathways: As our understanding of disease biology expands, the pyrrolidinol scaffold will undoubtedly be employed to design inhibitors for newly validated therapeutic targets.

-

Polypharmacology: The design of pyrrolidinol-based molecules that can modulate multiple targets simultaneously holds promise for the treatment of complex multifactorial diseases.

-

Personalized Medicine: The development of pyrrolidinol-based diagnostics and therapeutics tailored to individual patient profiles represents an exciting frontier.

References

- 1. Captopril - Wikipedia [en.wikipedia.org]

- 2. History of the Design of Captopril and Related Inhibitors of Angiotensin Converting Enzyme | Semantic Scholar [semanticscholar.org]

- 3. invent.org [invent.org]

- 4. Miguel Ondetti - Wikipedia [en.wikipedia.org]

- 5. invent.org [invent.org]

- 6. The Vildagliptin Experience — 25 Years Since the Initiation of the Novartis Glucagon-like Peptide-1 Based Therapy Programme and 10 Years Since the First Vildagliptin Registration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA | Life Science Alliance [life-science-alliance.org]

- 11. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (3S)-4,4-dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. Its substituted pyrrolidine scaffold is a common motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties, a proposed stereoselective synthetic route, and the biological activities of structurally related compounds. Due to the limited availability of experimental data for this specific stereoisomer, this guide also incorporates data on the racemic mixture and its hydrochloride salt to provide a broader context for research and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

Table 1: Physicochemical Properties of 4,4-dimethylpyrrolidin-3-ol and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | This compound | ChemDraw |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| CAS Number | 1795504-80-1 (hydrochloride salt) | ChemScene[1] |

| Appearance | Solid (hydrochloride salt) | ChemScene[1] |

| Purity | ≥95% (hydrochloride salt) | ChemScene[1] |

| Storage | Sealed in dry, 2-8°C (hydrochloride salt) | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų (hydrochloride salt) | ChemScene[1] |

| logP (predicted) | 0.3985 (hydrochloride salt) | ChemScene[1] |

Proposed Stereoselective Synthesis

A validated experimental protocol for the synthesis of this compound is not currently available in the public domain. However, based on established methods for the stereoselective synthesis of chiral 3-hydroxypyrrolidines, a plausible synthetic route is proposed. This route involves the asymmetric reduction of the corresponding prochiral ketone, 4,4-dimethylpyrrolidin-3-one.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4,4-dimethylpyrrolidin-3-one

-

To a solution of 4,4-dimethylpyrrolidin-3-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-dimethylpyrrolidin-3-one.

Step 2: Asymmetric Reduction to (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol

-

To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equivalent).

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Cool the mixture to -30 °C and add a solution of N-Boc-4,4-dimethylpyrrolidin-3-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at -30 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -30 °C.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol.

Step 3: Deprotection to this compound

-

Dissolve (3S)-N-Boc-4,4-dimethylpyrrolidin-3-ol (1 equivalent) in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a strong base (e.g., NaOH or K₂CO₃).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Biological Activity of Related Compounds

Direct biological activity data for this compound is not extensively reported. However, the pyrrolidinol scaffold is present in numerous compounds with significant pharmacological activities. The data presented below for related compounds can guide the exploration of the potential therapeutic applications of this compound.

Table 2: Biological Activities of Structurally Related Pyrrolidinol Derivatives

| Compound/Derivative Class | Biological Activity | Target/Mechanism of Action | Reference |

| (3S,4S)-4-aminopyrrolidine-3-ol derivatives | BACE1 Inhibition | Inhibition of β-site amyloid precursor protein cleaving enzyme 1 | --INVALID-LINK-- |

| Substituted Pyrrolidines | Anticancer | Proliferation inhibition, cell cycle arrest, apoptosis induction | --INVALID-LINK-- |

| Pyrrolidine-based compounds | Analgesic and Anti-inflammatory | Cyclooxygenase (COX) inhibition | --INVALID-LINK-- |

| Polyhydroxylated Pyrrolidines (Aza-sugars) | Glycosidase Inhibition | Mimicking the transition state of carbohydrate processing enzymes | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

Specific signaling pathways involving this compound have not been elucidated. Research on related compounds, such as BACE1 inhibitors, suggests potential involvement in the amyloidogenic pathway relevant to Alzheimer's disease.

General Experimental Workflow for Biological Evaluation:

Caption: A general workflow for the biological evaluation of novel compounds.

Conclusion

This compound represents a valuable chiral building block for the synthesis of potentially bioactive molecules. While specific experimental data for this enantiomer is scarce, this technical guide provides a framework for its stereoselective synthesis and highlights the potential areas of biological investigation based on the activities of structurally related compounds. Further research is warranted to fully characterize the chemical and biological properties of this compound and to explore its potential in drug discovery and development. Researchers are encouraged to adapt and optimize the proposed synthetic protocol and to investigate its efficacy in relevant biological assays.

References

A Comprehensive Review of Substituted Pyrrolidinols: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in natural products and its role as a "privileged structure" in drug design.[1][2] Its non-planar, saturated five-membered ring allows for a three-dimensional exploration of chemical space, a desirable trait for achieving specific and potent interactions with biological targets.[3][4] Among its many derivatives, substituted pyrrolidinols—pyrrolidines bearing one or more hydroxyl groups—are of particular interest. The hydroxyl moiety can serve as a key hydrogen bond donor or acceptor, significantly influencing the molecule's solubility, pharmacokinetic profile, and binding affinity to target proteins.[2] This review delves into the synthesis, diverse biological activities, and structure-activity relationships of substituted pyrrolidinols, providing a technical guide for professionals engaged in drug discovery and development.

Synthetic Strategies for Substituted Pyrrolidinols

The synthesis of substituted pyrrolidinols often leverages readily available chiral precursors, such as amino acids, to achieve stereoselective control, which is crucial for biological activity.[5]

Synthesis from Chiral Precursors

A predominant method for synthesizing pyrrolidinol-containing drugs involves using cyclic precursors like proline and 4-hydroxyproline.[5] For instance, (S)-prolinol, a common starting material, is typically prepared by the reduction of proline with reagents like LiAlH₄ or LiBH₄.[5] A prominent example is the synthesis of the antiviral drug Grazoprevir, which starts from Boc-protected trans-4-hydroxy-L-proline. The synthesis involves esterification followed by oxidation to yield a key ketoproline intermediate, demonstrating a common pathway for functionalizing the pyrrolidinol core.[5]

Below is a generalized workflow for the synthesis of substituted pyrrolidinols starting from a protected 4-hydroxyproline.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unraveling the Molecular Mysteries of (3S)-4,4-dimethylpyrrolidin-3-ol: A Deep Dive into its Potential Mechanism of Action

Despite its presence as a structural motif in various biologically active compounds, the specific mechanism of action of (3S)-4,4-dimethylpyrrolidin-3-ol as an independent entity remains largely uncharted territory within the scientific community. Extensive searches of publicly available scientific literature and databases have not yielded specific information regarding its direct biological targets, associated signaling pathways, or defined pharmacological effects.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this molecule. While direct evidence of its mechanism is absent, we can explore the broader context of the pyrrolidine scaffold in medicinal chemistry to infer potential areas of interest for future research. This document will serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and related compounds.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a well-established "privileged scaffold" in medicinal chemistry. Its three-dimensional structure and the ability to introduce various substituents at different positions make it a versatile building block for the synthesis of a wide array of compounds with diverse biological activities.

Derivatives of the pyrrolidine core have been successfully developed as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and β-secretase 1 (BACE1) for Alzheimer's disease. However, it is crucial to note that the biological activity of these larger molecules is a result of the complex interplay of the entire molecular structure, and cannot be solely attributed to the pyrrolidine moiety itself.

Hypothetical Signaling Pathway Involvement

Given the lack of direct evidence, any discussion of signaling pathways is purely speculative. Based on the activities of more complex pyrrolidine-containing molecules, one could hypothesize that derivatives of this compound might be designed to interact with specific enzymes or receptors. The following diagram illustrates a generalized workflow for investigating the potential interaction of a novel compound with a hypothetical signaling pathway.

Future Directions and Research Opportunities

The absence of data on the mechanism of action of this compound presents a clear opportunity for novel research. Future investigations could focus on:

-

High-Throughput Screening: Screening the compound against a broad panel of biological targets to identify potential interactions.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how structural modifications impact biological activity.

-

Computational Modeling and Docking Studies: Using in silico methods to predict potential binding partners and guide experimental work.

Conclusion

While this guide cannot provide a definitive mechanism of action for this compound due to the current lack of scientific evidence, it highlights the potential of the pyrrolidine scaffold and outlines a path for future research. The exploration of this and similar small molecules could uncover novel biological activities and pave the way for the development of new therapeutic agents. Further experimental investigation is essential to unlock the true potential of this compound.

Spectroscopic and Structural Analysis of (3S)-4,4-dimethylpyrrolidin-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data and analytical methodologies for (3S)-4,4-dimethylpyrrolidin-3-ol. Despite a comprehensive search of scientific literature and chemical databases, complete experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and detailed experimental protocols for the synthesis and analysis of the specific stereoisomer, this compound, are not publicly available at this time.

This document, therefore, presents the most relevant available information for the closely related compound, 4,4-dimethylpyrrolidin-3-ol hydrochloride , and provides a general framework for the expected spectroscopic characteristics and the methodologies that would be employed for its analysis.

Predicted Spectroscopic Data

While experimental data for the free base is unavailable, predicted mass spectrometry data for the protonated form of 4,4-dimethylpyrrolidin-3-ol provides insight into its mass-to-charge ratio and potential fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for 4,4-dimethylpyrrolidin-3-ol ([M+H]⁺)

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 116.10700 | 124.3 |

| [M+Na]⁺ | 138.08894 | 131.8 |

| [M+K]⁺ | 154.06288 | 130.2 |

| [M+NH₄]⁺ | 133.13354 | 148.2 |

Data is based on computational predictions and may differ from experimental values.

General Experimental Protocols

The following sections outline the standard experimental methodologies that would be utilized to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Objective: To determine the proton environment of the molecule, including the number of unique protons, their chemical shifts, splitting patterns (multiplicity), and coupling constants.

-

Sample Preparation: A solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard proton experiment is performed. Key parameters include the number of scans, relaxation delay, and spectral width.

-

Expected Signals: The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the methylene protons of the pyrrolidine ring, the methine proton at the hydroxyl-bearing carbon, and the amine proton. The stereochemistry of the molecule would influence the coupling constants between adjacent protons.

¹³C NMR Spectroscopy:

-

Objective: To identify the number of unique carbon atoms in the molecule and their chemical environments.

-

Sample Preparation: A more concentrated solution (typically 10-20 mg) in a deuterated solvent is prepared.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed.

-

Expected Signals: The ¹³C NMR spectrum is expected to show signals for the two equivalent methyl carbons, the two methylene carbons of the pyrrolidine ring, the methine carbon attached to the hydroxyl group, and the quaternary carbon.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Expected Bands: Key expected vibrational bands include a broad O-H stretch (around 3300-3500 cm⁻¹) from the alcohol group, N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization Method: Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Expected Ion: In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺.

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and interpreting spectroscopic data for a novel or uncharacterized compound like this compound is outlined below.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for the expected spectroscopic properties and the standard analytical methodologies that would be employed for its characterization. The provided information on the hydrochloride salt and the general protocols can serve as a valuable reference for researchers working with this or structurally similar compounds. Further research and publication are required to provide a comprehensive and experimentally validated spectroscopic profile of this compound.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4,4-dimethylpyrrolidin-3-ol, a chiral molecule with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific literature on the (3R)-enantiomer, this guide focuses on the fundamental principles of its stereoisomerism, general methodologies for its synthesis and separation, and analytical techniques for characterization, drawing upon established protocols for analogous 3-hydroxypyrrolidine derivatives.

Introduction to the Stereoisomerism of 4,4-Dimethylpyrrolidin-3-ol

The structure of 4,4-dimethylpyrrolidin-3-ol contains a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (3S)-4,4-dimethylpyrrolidin-3-ol and (3R)-4,4-dimethylpyrrolidin-3-ol. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of significant importance in drug discovery and development.

Caption: Enantiomers of 4,4-dimethylpyrrolidin-3-ol.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 4,4-dimethylpyrrolidin-3-ol can be approached in two primary ways: racemic synthesis followed by chiral resolution, or asymmetric synthesis.

Racemic Synthesis and Chiral Resolution

A common strategy involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers. A plausible synthetic route to racemic 4,4-dimethylpyrrolidin-3-ol is the reduction of the corresponding ketone, 4,4-dimethylpyrrolidin-3-one.

Experimental Protocol: Synthesis of Racemic 4,4-Dimethylpyrrolidin-3-ol

-

Synthesis of 4,4-Dimethylpyrrolidin-3-one: This precursor can be synthesized through various established methods for constructing pyrrolidine rings.

-

Reduction of 4,4-Dimethylpyrrolidin-3-one: The ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride (NaBH4), is added portion-wise at 0°C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, dried, and purified to yield racemic 4,4-dimethylpyrrolidin-3-ol.

Chiral Resolution

The separation of the enantiomers can be achieved through several techniques, with enzymatic kinetic resolution and chiral chromatography being highly effective.

Experimental Protocol: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

-

The racemic 4,4-dimethylpyrrolidin-3-ol is dissolved in an organic solvent.

-

An acylating agent, such as vinyl acetate, is added.

-

An immobilized lipase (e.g., from Candida antarctica or Pseudomonas cepacia) is added to the mixture.

-

The reaction is monitored for conversion (ideally to ~50%).

-

The reaction is filtered to remove the enzyme, and the mixture is separated by chromatography to yield one enantiomer as the acetate ester and the other as the unreacted alcohol.

-

The acetate group can be subsequently hydrolyzed to obtain the other enantiomer of the alcohol.

Methodological & Application

Application Notes and Protocols: (3S)-4,4-Dimethylpyrrolidin-3-ol as a Chiral Building Block

(3S)-4,4-dimethylpyrrolidin-3-ol is a valuable chiral building block for the synthesis of a variety of biologically active molecules. Its rigid, stereochemically defined pyrrolidine core makes it an attractive scaffold for the development of potent and selective therapeutic agents. These application notes provide an overview of its use in the synthesis of inhibitors for enzymes implicated in neurodegenerative and autoimmune diseases, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Applications

The primary application of this compound and its derivatives lies in the field of medicinal chemistry, particularly in the development of enzyme inhibitors. Two notable examples include the synthesis of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease and Retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune disorders.

BACE1 Inhibitors for Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ levels in the brain. The pyrrolidine scaffold of this compound can be elaborated to interact with the active site of BACE1.

Derivatives of the closely related (3S,4S)-4-aminopyrrolidine-3-ol have shown potent BACE1 inhibitory activity. For instance, compound 7c from a synthesized library demonstrated an IC50 of 0.05μM, while compound 11a showed an IC50 of 0.12μM in enzymatic assays.[1] Although compound 11a was less potent in the enzymatic assay, it exhibited better cell permeability and was more effective in a cell-based assay with an IC50 of 1.7μM.[1] These compounds displayed high selectivity over the related proteases BACE2 and cathepsin D.[1]

RORγt Inverse Agonists for Autoimmune Diseases

RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. A novel series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists.[2] Optimization of this series led to the identification of a potent and selective piperidinyl carboxamide (compound 31 ) with an EC50 of 61 nM in an inverse agonist assay.[2] This compound also demonstrated good stability in human and mouse liver microsomes.[2]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using pyrrolidine-based chiral building blocks.

| Compound ID | Target | Assay Type | IC50/EC50 (µM) | Cell-Based Activity | Selectivity | Reference |

| 7c | BACE1 | Enzymatic | 0.05 | 40% inhibition @ 10µM | High vs. BACE2 & Cathepsin D | [1] |

| 11a | BACE1 | Enzymatic | 0.12 | IC50 = 1.7µM | High vs. BACE2 & Cathepsin D | [1] |

| 31 | RORγt | Inverse Agonist | 0.061 | - | Selective vs. RORα, RORβ, LXRα, LXRβ | [2] |

Experimental Protocols

Protocol 1: Synthesis of (3S,4S)-4-((1H-benzo[d]imidazol-2-yl)amino)pyrrolidin-3-yl benzoate derivatives (Analogue to BACE1 Inhibitors)

This protocol is adapted from the synthesis of related BACE1 inhibitors and illustrates the elaboration of the aminopyrrolidinol core.

Materials:

-

(3S,4S)-4-aminopyrrolidin-3-ol derivative

-

Benzoic acid derivative

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Di-2-pyridinyl thiocarbonate

-

1,2-Diaminobenzene

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Amide Coupling:

-

To a solution of the (3S,4S)-4-aminopyrrolidin-3-ol derivative and a substituted benzoic acid in DCM, add EDC and HOBt.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding amide.

-

-

Isothiocyanate Formation:

-

Treat the amide from the previous step with di-2-pyridinyl thiocarbonate in the presence of a base like triethylamine in a suitable solvent such as DCM.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction mixture to isolate the isothiocyanate intermediate.

-

-

Benzimidazole Ring Formation:

-

React the isothiocyanate intermediate with 1,2-diaminobenzene in a solvent like ethanol or DMF.

-

Heat the reaction mixture to facilitate the cyclization to the benzimidazole ring.

-

After cooling, the product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure followed by purification.

-

-

Deprotection (if applicable):

-

If protecting groups are present on the pyrrolidine nitrogen or the hydroxyl group, they are removed at this stage. For example, a Boc group can be removed with trifluoroacetic acid in DCM, and a benzyl group can be removed by catalytic hydrogenation (Pd/C, H2).

-

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods will need to be optimized for each specific derivative.

Visualizations

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: BACE1 cleavage of APP is a key step in Aβ production.

RORγt Signaling Pathway in Th17 Cell Differentiation

Caption: RORγt is a master regulator of Th17 cell differentiation.

General Synthetic Workflow

Caption: General workflow for synthesizing bioactive molecules.

References

- 1. Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of (3S)-4,4-dimethylpyrrolidin-3-ol in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(3S)-4,4-dimethylpyrrolidin-3-ol is a chiral building block with potential applications in asymmetric synthesis. Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and amino functionalities make it an attractive candidate for development as a chiral auxiliary, ligand, or organocatalyst. While direct, widespread applications of this specific molecule in high-impact asymmetric transformations are not extensively documented in readily available literature, its structural motifs are present in a variety of successful chiral catalysts and auxiliaries. These related structures provide a strong basis for its potential utility and a roadmap for its application.

This document provides an overview of the potential applications of this compound in asymmetric synthesis, drawing parallels with structurally similar and well-established pyrrolidine-based catalysts. It includes hypothetical, yet plausible, experimental protocols based on established methodologies for similar compounds.

Potential as a Chiral Organocatalyst

The core structure of this compound, featuring a secondary amine and a hydroxyl group, is reminiscent of the highly successful proline and prolinol-based organocatalysts. These catalysts are known to activate carbonyl compounds through the formation of enamines or iminium ions, facilitating a wide range of asymmetric transformations.

Logical Relationship: Organocatalytic Activation

Application Notes and Protocols for N-Alkylation of (3S)-4,4-dimethylpyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-4,4-dimethylpyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its N-alkylation provides access to a diverse range of substituted pyrrolidine scaffolds, which are prevalent in many biologically active compounds. This document provides a detailed experimental protocol for the N-alkylation of this compound via reductive amination, a reliable and controlled method that minimizes the over-alkylation often observed with direct alkylation using alkyl halides.[1] The protocol is exemplified by the N-benzylation of the substrate.

Data Presentation

Physical and Spectroscopic Data of Starting Material

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound |  | C6H13NO | 115.17 | White to off-white solid |

Predicted Spectroscopic Data for a Representative Product: N-benzyl-(3S)-4,4-dimethylpyrrolidin-3-ol

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

| N-benzyl-(3S)-4,4-dimethylpyrrolidin-3-ol |  | C13H19NO | 205.30 | 7.25-7.40 (m, 5H), 3.65 (s, 2H), 3.50 (d, J=4.0 Hz, 1H), 2.80 (d, J=10.0 Hz, 1H), 2.65 (d, J=10.0 Hz, 1H), 2.40 (d, J=10.0 Hz, 1H), 2.25 (d, J=10.0 Hz, 1H), 1.05 (s, 3H), 0.95 (s, 3H) | 138.5, 129.0, 128.5, 127.0, 78.0, 65.0, 60.0, 55.0, 45.0, 25.0, 22.0 |

Note: Predicted NMR data is based on analogous structures and may vary from experimental results.

Experimental Protocol: N-Benzylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound with benzaldehyde as a representative aldehyde. The same general procedure can be adapted for other aldehydes and ketones.

Materials

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Addition funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Aldehyde: Add benzaldehyde (1.1 eq.) to the stirred solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the intermediate iminium ion.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. To prevent the product from streaking on the column, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).[2][3]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: General mechanism of reductive amination.

References

The Pivotal Role of (3S)-4,4-Dimethylpyrrolidin-3-ol and its Analogs in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. Its inherent three-dimensionality and the stereochemical complexity offered by its chiral centers make it a highly sought-after building block for the design of novel therapeutics. Among these, (3S)-4,4-dimethylpyrrolidin-3-ol and its structural analogs have emerged as critical intermediates in the synthesis of potent and selective modulators of challenging biological targets. This document provides detailed application notes and experimental protocols for the utilization of these chiral building blocks in the development of inhibitors for two key enzymes implicated in major human diseases: β-secretase 1 (BACE1) for Alzheimer's disease and phosphodiesterase 9A (PDE9A) for cognitive disorders.

Application in the Synthesis of BACE1 Inhibitors

Beta-secretase 1 (BACE1) is a prime therapeutic target for Alzheimer's disease, as it is a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-β (Aβ) peptides. The design of small molecule inhibitors that can effectively and selectively block the BACE1 active site is a major focus of research. The (3S,4S)-4-aminopyrrolidine-3-ol scaffold has proven to be a valuable core for the development of potent BACE1 inhibitors.[1][2]

Quantitative Data: BACE1 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative (3S,4S)-4-aminopyrrolidine-3-ol derivatives against BACE1.

| Compound ID | BACE1 IC50 (µM) | BACE2 IC50 (µM) | Cathepsin D IC50 (µM) | Cellular Aβ Reduction IC50 (µM) | Reference |

| 7c | 0.05 | >10 | >10 | 40% inhibition @ 10µM | [1] |

| 11a | 0.12 | >10 | >10 | 1.7 | [1] |

These data highlight the high potency and selectivity of compounds derived from the aminopyrrolidinol scaffold.

Experimental Protocol: Synthesis of a (3S,4S)-4-Aminopyrrolidine-3-ol based BACE1 Inhibitor (General Procedure)

This protocol outlines a general synthetic route to (3S,4S)-4-((1H-benzo[d]imidazol-2-yl)amino)pyrrolidin-3-yl benzoate derivatives, which are potent BACE1 inhibitors.[3]

Step 1: Epoxide Ring Opening A chiral (salen)chromium(III) complex is used to catalyze the ring-opening of a suitable epoxide starting material to yield a chiral azido alcohol.

Step 2: Esterification The resulting chiral azido alcohol is coupled with various benzoic acids to afford the corresponding esters.

Step 3: Reduction of the Azide The azide functionality in the ester intermediate is reduced to a primary amine, typically using a palladium-catalyzed hydrogenation, to produce the aminobenzoate.

Step 4: Isothiocyanate Formation The aminobenzoate is treated with di-2-pyridinyl thiocarbonate to generate the isothiocyanate intermediate.

Step 5: Benzimidazole Formation The isothiocyanate is then coupled with 1,2-diaminobenzene, followed by cyclization, to yield the final (3S,4S)-4-((1H-benzo[d]imidazol-2-yl)amino)pyrrolidin-3-yl benzoate derivative.